

Physical and chemical properties of 2,4,6-Tribromoanisole-d5.

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Compound of Interest

Compound Name: 2,4,6-Tribromoanisole-d5

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In-Depth Technical Guide to 2,4,6-Tribromoanisole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4,6-Tribromoanisole-d5**, its synthesis, and its application in analytical methodologies. This document is intended for professionals in research, quality control, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Chemical Identity and Physical Properties

2,4,6-Tribromoanisole-d5 is the deuterated form of 2,4,6-Tribromoanisole, a compound known to be a potent off-flavor contaminant in food and pharmaceutical products.^[1] The deuterium-labeled analog serves as an excellent internal standard for its quantitative analysis due to its similar chemical behavior and distinct mass spectrometric signature.^{[1][2]}

Table 1: Physical and Chemical Properties of **2,4,6-Tribromoanisole-d5**

Property	Value	Source
Chemical Name	1,3,5-Tribromo-2-(methoxy-d3)benzene-4,6-d2	[3]
Synonyms	2,4,6-Tribromoanisole-d5, TBA-d5	[4]
Molecular Formula	C ₇ D ₅ Br ₃ O	[3]
Molecular Weight	349.86 g/mol	
CAS Number	1219795-33-1	[3]
Isotopic Enrichment	Typically ≥98 atom % D	
Appearance	White to off-white solid	
Melting Point	84-88 °C (for non-deuterated)	[5]
Boiling Point	297-299 °C (for non-deuterated)	[5]

Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

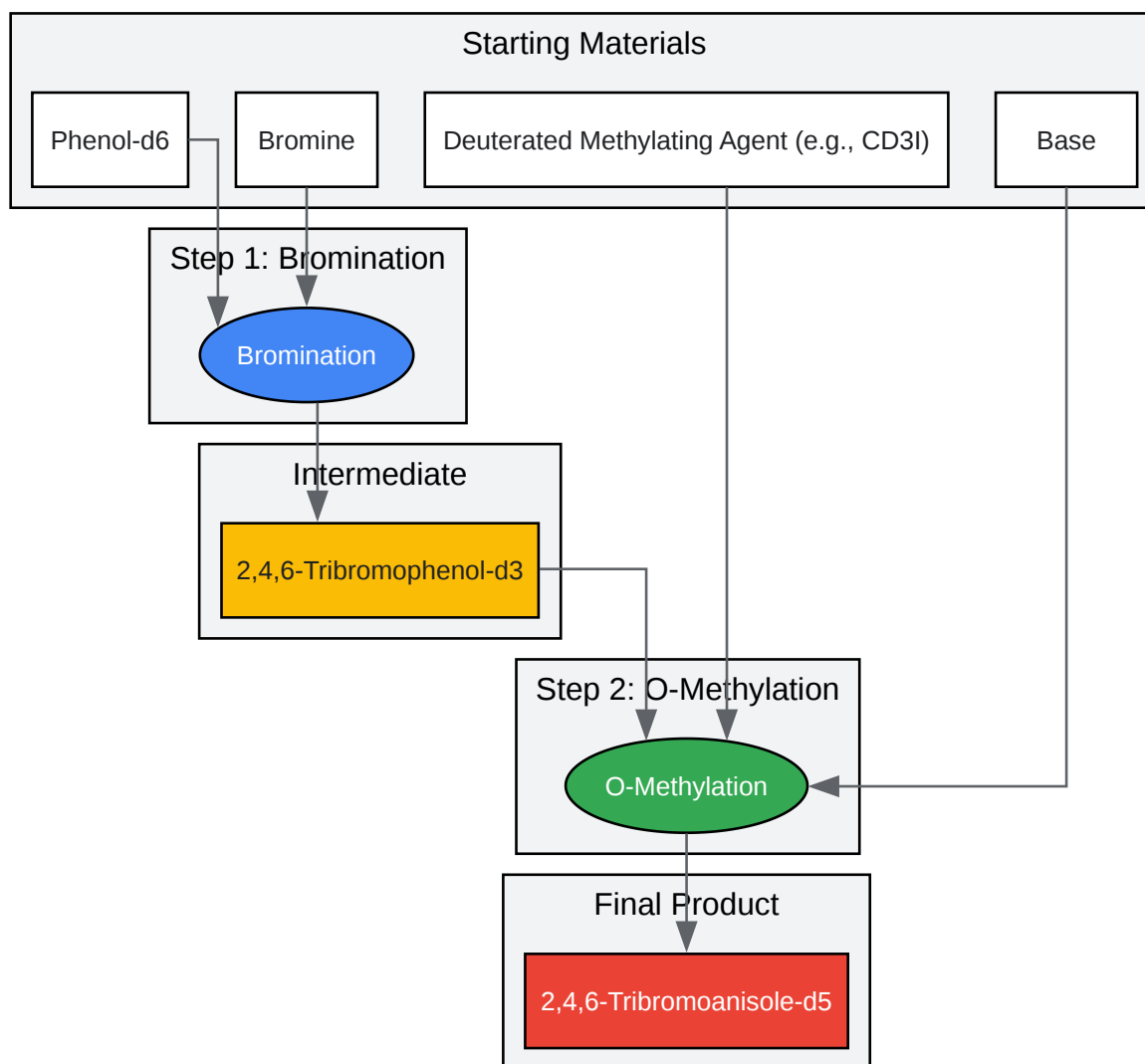
Table 2: Solubility Profile of 2,4,6-Tribromoanisole (Non-deuterated)

Solvent	Solubility
Water	Very low
Ethanol	Slightly soluble
Acetone	Very soluble
Benzene	Very soluble
Carbon Tetrachloride	Soluble
Chloroform	Soluble
Methanol	Soluble

Synthesis

While a specific detailed protocol for the synthesis of **2,4,6-Tribromoanisole-d5** is not readily available in the public domain, a general synthetic route can be inferred from the synthesis of its isotopologues, such as the ^{13}C -labeled version. The synthesis is a two-step process:

- **Bromination of Deuterated Phenol:** The synthesis commences with the bromination of phenol-d6. This reaction is typically carried out using an excess of bromine in a suitable solvent to ensure the substitution at all three ortho and para positions of the aromatic ring, yielding 2,4,6-Tribromophenol-d3.
- **O-Methylation:** The resulting 2,4,6-Tribromophenol-d3 is then O-methylated using a deuterated methylating agent, such as methyl-d3 iodide (CD_3I) or dimethyl-d6 sulfate ($(\text{CD}_3)_2\text{SO}_4$), in the presence of a base to yield **2,4,6-Tribromoanisole-d5**.



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Caption: Synthesis workflow for **2,4,6-Tribromoanisole-d5**.

Analytical Methodologies

2,4,6-Tribromoanisole-d5 is primarily used as an internal standard in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

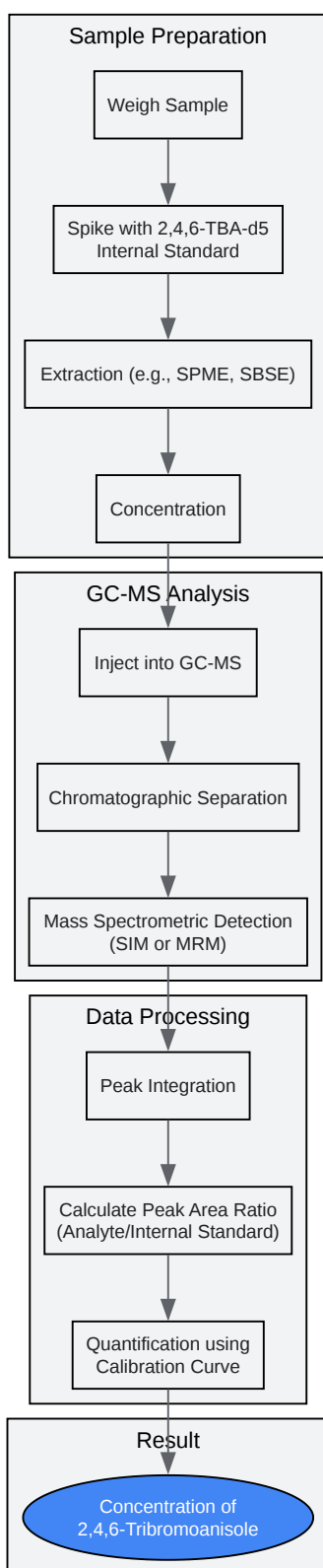
The use of **2,4,6-Tribromoanisole-d5** as an internal standard allows for the accurate quantification of 2,4,6-Tribromoanisole by correcting for variations in sample preparation and

instrument response.

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromoanisole using GC-MS with **2,4,6-Tribromoanisole-d5** as an Internal Standard

- Sample Preparation:
 - A known amount of the sample (e.g., pharmaceutical product, food item) is accurately weighed.
 - A precise volume of a standard solution of **2,4,6-Tribromoanisole-d5** in a suitable solvent (e.g., methanol, ethyl acetate) is added to the sample.
 - The target analyte and the internal standard are extracted from the sample matrix using an appropriate technique, such as stir bar sorptive extraction (SBSE), solid-phase microextraction (SPME), or liquid-liquid extraction.^[1]
 - The extract is concentrated if necessary and transferred to a GC vial.
- GC-MS Parameters (Illustrative Example):
 - Gas Chromatograph: Agilent 6890N or equivalent.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 55 °C, hold for 3 min.
 - Ramp 1: 15 °C/min to 125 °C.
 - Ramp 2: 1.5 °C/min to 145 °C.
 - Ramp 3: 10 °C/min to 183 °C.

- Ramp 4: 1.5 °C/min to 195 °C.
- Ramp 5: 15 °C/min to 250 °C, hold for 3 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Parameters (Illustrative Example):
 - Mass Spectrometer: Agilent 5973N or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
 - Monitored Ions (SIM mode):
 - 2,4,6-Tribromoanisole: m/z 344, 346, 329, 331.
 - **2,4,6-Tribromoanisole-d5**: m/z 349, 351, 334, 336.
 - Transfer Line Temperature: 280 °C.
- Quantification:
 - A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of 2,4,6-Tribromoanisole and a constant concentration of **2,4,6-Tribromoanisole-d5**.
 - The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
 - The concentration of 2,4,6-Tribromoanisole in the unknown sample is determined from the calibration curve based on the measured peak area ratio.



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Caption: Workflow for quantitative analysis using 2,4,6-TBA-d5 as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used as an internal standard in mass spectrometry, the purity and identity of **2,4,6-Tribromoanisole-d5** itself are confirmed using NMR spectroscopy.

Experimental Protocol: NMR Sample Preparation

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **2,4,6-Tribromoanisole-d5**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).
 - Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube and label it appropriately.
- ^1H NMR Spectroscopy:
 - Due to the high level of deuteration, the proton NMR spectrum is expected to show only residual proton signals from the solvent and any minor non-deuterated impurities. The absence of significant signals corresponding to the aromatic and methoxy protons confirms the high isotopic enrichment.
- ^{13}C NMR Spectroscopy:
 - The carbon-13 NMR spectrum will show signals corresponding to the carbon atoms of the molecule. The chemical shifts will be very similar to the non-deuterated analog.
- ^2H NMR Spectroscopy:
 - Deuterium NMR can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.

Safety and Handling

2,4,6-Tribromoanisole-d5 should be handled with the same precautions as its non-deuterated counterpart.

Table 3: Hazard and Precautionary Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H317: May cause an allergic skin reaction.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.	
P337 + P313: If eye irritation persists: Get medical advice/attention.	

- Storage: Store in a tightly closed container in a dry and well-ventilated place.
- Disposal: Dispose of contents/container to an approved waste disposal plant.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Use chemical safety goggles.
 - Skin Protection: Handle with gloves.
 - Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

2,4,6-Tribromoanisole-d5 is an essential tool for the accurate and reliable quantification of 2,4,6-Tribromoanisole in various matrices, particularly in the pharmaceutical and food industries where the control of this potent off-flavor compound is critical. Its chemical and physical properties, being nearly identical to the native compound, make it an ideal internal standard for mass spectrometry-based analytical methods. Proper handling and adherence to safety protocols are necessary when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize **2,4,6-Tribromoanisole-d5** in their analytical workflows.

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Phone: (601) 213-4426

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